molecular formula C6H4FIO B1442202 5-Fluoro-2-iodophenol CAS No. 186589-87-7

5-Fluoro-2-iodophenol

Cat. No.: B1442202
CAS No.: 186589-87-7
M. Wt: 238 g/mol
InChI Key: DZXUERYVERNFQU-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodophenol is an organic compound with the molecular formula C₆H₄FIO It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenol can be achieved through several methods. One common approach involves the iodination of 5-fluoro-2-nitrophenol, followed by reduction to the corresponding phenol. Another method includes the direct iodination of 5-fluorophenol using iodine and an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

5-Fluoro-2-iodophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-2-iodophenol exerts its effects is primarily through its interactions with biological molecules. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-iodophenol is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct electronic and steric effects. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring precise molecular interactions .

Properties

IUPAC Name

5-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXUERYVERNFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315005
Record name 5-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-87-7
Record name 5-Fluoro-2-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186589-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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